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3-[(Dimethylamino)methyl]azetidin-3-ol

Cat. No.: B13523763
M. Wt: 130.19 g/mol
InChI Key: YECJWPNDHRDXFI-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Organic Synthesis

Four-membered heterocycles, such as azetidines (containing nitrogen), oxetanes (oxygen), and thietanes (sulfur), are a class of strained ring systems that have garnered considerable interest in organic synthesis. numberanalytics.comnih.gov Due to their inherent ring strain, these compounds are valuable as reactive intermediates and precursors for synthesizing a wide array of more complex molecules. nih.govbritannica.com The strain associated with the four-membered ring makes them susceptible to ring-opening reactions, which can be strategically employed to introduce functionality and build molecular complexity. numberanalytics.comrsc.org

Despite the challenges associated with their synthesis due to this strain, significant advancements have made these heterocycles more accessible. nih.govnih.gov Their rigid, three-dimensional structures are increasingly sought after in fields like medicinal chemistry as bioisosteres for other common chemical groups, offering improvements in metabolic stability, lipophilicity, and binding interactions. nih.govenamine.net The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts distinct electronic and steric properties, making these scaffolds versatile building blocks for developing novel pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

HeterocycleHeteroatomRing Strain (kcal/mol)Conformation
Azetidine (B1206935) Nitrogen~25.2Puckered
Oxetane Oxygen~24.7Nearly Planar
Thietane Sulfur~19.6Nearly Planar
This table presents a comparison of key properties of common saturated four-membered heterocycles. rsc.org

Overview of Azetidinol (B8437883) Derivatives as Versatile Synthetic Intermediates

Within the family of azetidines, azetidinol derivatives (azetidines bearing a hydroxyl group) have emerged as particularly useful synthetic intermediates. The presence of the hydroxyl group provides a reactive handle for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. chemicalbook.com This functionality, combined with the inherent reactivity of the azetidine ring, allows for the creation of diverse and complex molecular architectures.

The synthesis of azetidinols can be achieved through several routes, such as the rearrangement of 2,3-epoxypropylamines or the cyclization of appropriately substituted precursors. researchgate.net For instance, N-protected azetidin-3-ones can be reduced to the corresponding azetidin-3-ols, which serve as precursors for a wide range of further functionalized azetidines. chemicalbook.comnih.gov These derivatives are key intermediates for compounds with documented biological properties. google.com For example, 3-hydroxyazetidine derivatives have been explored as conformationally constrained analogs in the development of GABA-uptake inhibitors. nih.gov The strategic placement of the hydroxyl group on the strained four-membered ring makes these compounds valuable building blocks for constructing novel chemical entities for drug discovery programs. google.commedwinpublishers.com

Azetidinol IntermediateSubsequent TransformationApplication Area
Azetidin-3-ol (B1332694) Mesylation, followed by nucleophilic substitutionSynthesis of 3-amino- and 3-cyano-azetidines. researchgate.net
1-Boc-3-hydroxyazetidine Deprotection and subsequent N-alkylationPreparation of various N-substituted azetidinols. chemicalbook.com
3-Hydroxy-3-phenylazetidine N-alkylation with lipophilic side chainsDevelopment of GAT-1 and GAT-3 transporter inhibitors. nih.gov
This table provides examples of azetidinol intermediates and their applications in synthesis.

Specific Focus on 3-[(Dimethylamino)methyl]azetidin-3-ol within Advanced Organic Synthesis

The compound this compound (CAS RN: 1373446-64-0) is a multifunctional azetidinol derivative that serves as a specialized building block in advanced organic synthesis. nih.gov Its structure is characterized by three key features: a strained azetidine ring, a tertiary alcohol, and a dimethylaminomethyl side chain. This unique combination of functional groups provides multiple points for synthetic elaboration.

While specific, large-scale synthetic applications in the public literature are still emerging, the structural attributes of this compound make it an exceptionally valuable intermediate. Its utility lies in its potential to introduce a rigid, three-dimensional, and functionally dense motif into larger molecules. Modern synthetic strategies, such as radical-initiated cycloisomerization of allylic amines, have been developed to create polysubstituted azetidin-3-ol derivatives, highlighting the ongoing interest in accessing these complex scaffolds for use in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B13523763 3-[(Dimethylamino)methyl]azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-[(dimethylamino)methyl]azetidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-8(2)5-6(9)3-7-4-6/h7,9H,3-5H2,1-2H3

InChI Key

YECJWPNDHRDXFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CNC1)O

Origin of Product

United States

Synthetic Methodologies for 3 Dimethylamino Methyl Azetidin 3 Ol

Strategies for Azetidine (B1206935) Ring Formation Precursors

The construction of the azetidine core is the foundational step in the synthesis. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest due to their presence in biologically active compounds and their utility as synthetic intermediates. ontosight.aimagtech.com.cn The formation of this strained ring requires specialized synthetic methods to overcome the enthalpic and entropic barriers. researchgate.net

Cyclization Approaches to the Azetidine Core

The formation of the azetidine ring can be achieved through various cyclization strategies, primarily involving the formation of a key carbon-nitrogen (C-N) or carbon-carbon (C-C) bond. magtech.com.cn Intramolecular nucleophilic substitution is a classical and widely used method, where a nitrogen atom attacks a carbon atom bearing a suitable leaving group (such as a halide or mesylate) in a γ-position to form the ring. frontiersin.org

Recent advances have provided more sophisticated methods:

Palladium-Catalyzed C-H Amination: This method involves the intramolecular amination of a C(sp³)–H bond at the γ-position relative to an amine. This strategy, promoted by an oxidant, allows for the formation of the azetidine ring under relatively mild conditions and demonstrates excellent functional group tolerance. rsc.org

Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene represents one of the most direct routes to functionalized azetidines. researchgate.netrsc.org Visible-light-promoted versions of this reaction have been developed, using photocatalysts to activate precursors. rsc.org

Ring Expansion and Contraction: Azetidine rings can be formed through the rearrangement of other heterocyclic systems. This includes the ring expansion of three-membered rings like aziridines or the ring contraction of five-membered heterocycles. magtech.com.cnnih.gov

Intramolecular Aminolysis of Epoxides: Lanthanide(III) triflates can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford substituted azetidines, providing an alternative to traditional cyclization methods. frontiersin.org

Table 1: Comparison of Modern Azetidine Ring Formation Strategies

Synthetic Strategy Key Reaction Type Precursors Advantages
Intramolecular C-H Amination Palladium-Catalyzed Cyclization Amines with accessible γ-C(sp³)–H bonds High functional group tolerance
Aza Paternò-Büchi Reaction [2+2] Photocycloaddition Imines and Alkenes Direct, atom-economical route
Ring Expansion of Aziridines Rearrangement Substituted Aziridines Access to diverse substitution patterns
Aminolysis of Epoxy Amines Lewis-Acid Catalyzed Cyclization cis-3,4-Epoxy Amines High yields, tolerates acid-sensitive groups frontiersin.org

Stereoselective Synthesis of Azetidin-3-ol (B1332694) Ring Systems

Achieving stereocontrol in the synthesis of the azetidin-3-ol ring is critical, as the biological activity of chiral molecules often depends on their specific configuration. Many stereoselective syntheses target the precursor, azetidin-3-one (B1332698), which can then be reduced to azetidin-3-ol. nih.govnih.gov

Two notable strategies for preparing chiral azetidin-3-one precursors include:

Gold-Catalyzed Oxidative Cyclization: This method utilizes chiral N-propargylsulfonamides, which are readily accessible from chiral sulfinamide chemistry. A gold catalyst promotes an oxidative cyclization, generating reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the chiral azetidin-3-one ring with high enantiomeric excess (typically >98% e.e.). nih.gov The sulfonyl protecting group can be easily removed under acidic conditions. nih.gov

Oxidative Allene (B1206475) Amination: This approach involves the regioselective aziridination of a homoallenic sulfamate. The resulting intermediate undergoes a facile rearrangement when treated with an electrophilic oxygen source, yielding a densely functionalized, fused azetidin-3-one. nih.govresearchgate.net A key feature of this methodology is the efficient transfer of axial chirality from the allene precursor to central chirality in the final azetidine product, achieving excellent diastereoselectivity. nih.gov

Installation of the 3-[(Dimethylamino)methyl] Moiety

Once the azetidine ring, often in the form of an N-protected azetidin-3-one, is synthesized, the next phase involves the introduction of the C3 side chain. This requires precise functionalization at the 3-position of the ring.

Introduction of the Dimethylamino Group

The dimethylamino group is typically introduced as part of a larger nucleophilic fragment or formed through the stepwise modification of an intermediate functional group.

From a Primary Amine: A common strategy involves first creating a primary aminomethyl group at the C3 position. This primary amine can then be converted to the tertiary dimethylamino group via reductive amination. This reaction uses formaldehyde (B43269) as the source of the methyl groups and a reducing agent, such as sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction).

Direct Installation: In some cases, a nucleophile already containing the dimethylamino moiety, such as a (dimethylamino)methyl organometallic reagent (e.g., Grignard or organolithium), could theoretically be added directly to the azetidin-3-one precursor.

Functionalization at Position 3 of the Azetidine Ring

The key intermediate for C3 functionalization is typically an N-protected azetidin-3-one, such as 1-Boc-azetidin-3-one. The carbonyl group at C3 is an electrophilic handle that allows for the addition of various nucleophiles to build the desired side chain. acs.orgresearchgate.net

A plausible and effective method for installing the (dimethylamino)methyl group involves a cyanohydrin-based approach:

Nucleophilic Cyanation: 1-Boc-azetidin-3-one is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form the corresponding cyanohydrin. This reaction converts the C3 ketone into a tertiary alcohol with an attached nitrile group.

Reduction of the Nitrile: The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield a 3-(aminomethyl)-azetidin-3-ol derivative.

N-Methylation: As described in section 2.2.1, the resulting primary amine is subsequently dimethylated to afford the final tertiary amine side chain.

Multi-Step Synthesis Pathways to 3-[(Dimethylamino)methyl]azetidin-3-ol

A complete synthetic pathway to this compound logically combines the formation of the azetidine core with the subsequent functionalization at the C3 position. A representative multi-step synthesis would begin with a commercially available or readily synthesized N-protected azetidin-3-one.

A proposed synthetic route is detailed below:

Scheme 1: Plausible Synthetic Pathway to this compound

Table 2: Breakdown of the Proposed Synthetic Pathway

Step Reaction Starting Material Reagents Intermediate/Product Purpose
1 Cyanohydrin Formation 1-Boc-azetidin-3-one Trimethylsilyl cyanide (TMSCN), cat. ZnI₂ 1-Boc-3-cyano-azetidin-3-ol (protected) Installation of a carbon and nitrogen atom at C3.
2 Nitrile Reduction 1-Boc-3-cyano-azetidin-3-ol Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂ 1-Boc-3-(aminomethyl)azetidin-3-ol Conversion of the nitrile to a primary amine.
3 Reductive Amination 1-Boc-3-(aminomethyl)azetidin-3-ol Formaldehyde (aq.), Sodium triacetoxyborohydride 1-Boc-3-[(dimethylamino)methyl]azetidin-3-ol Installation of the two methyl groups on the side-chain nitrogen.
4 Deprotection 1-Boc-3-[(dimethylamino)methyl]azetidin-3-ol Trifluoroacetic acid (TFA) or HCl in Dioxane This compound Removal of the Boc protecting group to yield the final compound.

This pathway highlights a modular approach where the complex scaffold is built systematically. The use of the Boc protecting group is crucial for masking the reactivity of the azetidine nitrogen during the functionalization steps, and its facile removal under acidic conditions provides the final product. chemicalbook.com

Convergent Synthesis Approaches

One potential convergent approach involves the reaction of a pre-formed N-protected azetidin-3-one with a suitable dimethylaminomethyl-containing nucleophile. For instance, a Mannich-type reaction presents a plausible pathway. In this scenario, an N-protected azetidin-3-one could be reacted with dimethylamine (B145610) and formaldehyde to introduce the (dimethylamino)methyl group at the C3 position. The subsequent reduction of the ketone and deprotection of the nitrogen atom would yield the target compound.

Another convergent strategy could involve the reaction of an epoxide precursor with dimethylamine. For example, a glycidyl (B131873) derivative bearing a suitable leaving group could be opened by dimethylamine to introduce the dimethylaminomethyl group. Subsequent intramolecular cyclization would then form the azetidin-3-ol ring.

Linear Synthesis Strategies

Linear synthesis strategies involve the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. A common linear approach to this compound starts with the construction of the azetidin-3-ol core, followed by the introduction of the dimethylaminomethyl side chain.

A widely utilized method for the synthesis of N-substituted azetidin-3-ols begins with the reaction of epichlorohydrin (B41342) with a primary amine, such as benzylamine (B48309). This reaction forms an N-substituted-3-amino-1-chloropropan-2-ol intermediate, which can then be cyclized under basic conditions to yield the corresponding N-substituted azetidin-3-ol. For instance, the reaction of epichlorohydrin with benzylamine followed by cyclization with a base like triethylamine (B128534) can produce 1-benzylazetidin-3-ol.

Once the N-protected azetidin-3-ol is obtained, the hydroxyl group can be oxidized to a ketone, yielding an N-protected azetidin-3-one. This ketone then serves as a key intermediate for the introduction of the dimethylaminomethyl group. A common method to achieve this is the Mannich reaction, which involves the reaction of the ketone with dimethylamine and formaldehyde. The resulting Mannich base, an N-protected 3-[(dimethylamino)methyl]azetidin-3-one, can then be reduced to the corresponding alcohol. A final deprotection step, for example, by catalytic hydrogenation to remove a benzyl (B1604629) group, would afford this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the nature of protecting groups.

In the formation of the azetidine ring from N-substituted-3-amino-1-chloropropan-2-ol, the choice of base and solvent can significantly impact the efficiency of the cyclization. While triethylamine is commonly used, other organic or inorganic bases may be explored. The reaction temperature is another critical factor, with higher temperatures often accelerating the reaction but potentially leading to side products.

For the Mannich reaction to introduce the dimethylaminomethyl group, the reaction conditions can be optimized to favor the desired product and minimize the formation of byproducts. The choice of solvent can influence the solubility of the reactants and the stability of the intermediate iminium ion. The stoichiometry of the reactants, particularly the formaldehyde and dimethylamine, should be carefully controlled. Catalysts, such as acids or bases, can also be employed to accelerate the reaction.

The reduction of the ketone intermediate to the final alcohol requires the selection of a suitable reducing agent. The choice of reagent will depend on the presence of other functional groups in the molecule. For instance, a selective reducing agent may be necessary to avoid the reduction of other groups.

The following table provides a hypothetical example of how reaction conditions could be optimized for a key step, such as the Mannich reaction on an N-protected azetidin-3-one:

EntrySolventTemperature (°C)CatalystYield (%)
1Ethanol25None45
2Dioxane25None50
3Dioxane50None65
4Dioxane50HCl (cat.)75
5Dioxane50Acetic Acid70

Development of Novel Synthetic Routes to this compound

Research into novel synthetic routes for this compound and its derivatives is ongoing, driven by the desire for more efficient, stereoselective, and environmentally friendly methods.

One area of development is the use of alternative starting materials and cyclization strategies. For example, methods starting from readily available amino acids or other chiral pool materials could provide enantioselective routes to chiral derivatives of the target compound.

Another focus is the development of more efficient methods for the introduction of the C3-substituent. This could involve the use of novel organometallic reagents or catalytic methods to form the carbon-carbon bond between the azetidine ring and the dimethylaminomethyl group.

Chemical Transformations and Derivatization of 3 Dimethylamino Methyl Azetidin 3 Ol

Reactions Involving the Hydroxyl Group at Position 3

The tertiary hydroxyl group at the C-3 position of the azetidine (B1206935) ring is a key site for functionalization, enabling the synthesis of a diverse range of derivatives through esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

Esterification: The tertiary alcohol of 3-[(Dimethylamino)methyl]azetidin-3-ol can undergo esterification to form the corresponding esters. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acidic byproduct. The reaction introduces an ester functional group, which can modulate the compound's physicochemical properties.

ReagentBaseProduct
Acetyl ChloridePyridine3-Acetoxy-3-[(dimethylamino)methyl]azetidine
Benzoyl ChlorideTriethylamine (B128534)3-Benzoyloxy-3-[(dimethylamino)methyl]azetidine
Acetic AnhydrideDMAP (catalyst)3-Acetoxy-3-[(dimethylamino)methyl]azetidine

Etherification: The formation of ethers from this compound can be accomplished through O-alkylation. Given the tertiary nature of the alcohol, direct Williamson ether synthesis conditions (using a strong base and an alkyl halide) may be challenging due to competing elimination reactions. However, alternative methods, such as Brønsted acid-catalyzed alkylation with other alcohols, have been successfully applied to similar 3-aryl-azetidin-3-ol systems and could be adapted for this compound rsc.org. This approach involves the activation of the tertiary alcohol to facilitate nucleophilic attack by another alcohol.

Alkylating AgentCatalystProduct
MethanolBrønsted Acid (e.g., H2SO4)3-Methoxy-3-[(dimethylamino)methyl]azetidine
EthanolBrønsted Acid (e.g., TsOH)3-Ethoxy-3-[(dimethylamino)methyl]azetidin-3-ol

Oxidation Reactions of the Secondary Alcohol

While the target molecule contains a tertiary alcohol which cannot be directly oxidized to a ketone, a related secondary alcohol, 3-hydroxyazetidine, can be oxidized to the corresponding ketone, azetidin-3-one (B1332698). This transformation is a key step in the synthesis of various functionalized azetidines. Mild oxidation conditions are generally preferred to avoid cleavage of the strained azetidine ring. Common reagents for this purpose include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation wikipedia.orgchemistrysteps.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.comnumberanalytics.comorganic-chemistry.org. These methods are known for their high chemoselectivity and tolerance of sensitive functional groups wikipedia.orgchemistrysteps.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.comnumberanalytics.comorganic-chemistry.org.

ReagentConditionsProduct
Oxalyl chloride, DMSO, TriethylamineLow temperature (-78 °C)Azetidin-3-one
Dess-Martin PeriodinaneRoom temperature, CH2Cl2Azetidin-3-one

Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to its poor leaving group ability. Therefore, this transformation typically requires a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a mesylate or a halide. Subsequently, the activated intermediate can react with various nucleophiles to yield 3-substituted azetidine derivatives. This strategy has been demonstrated in the synthesis of various 3-substituted azetidines from 3-bromoazetidine (B1339375) precursors rsc.org.

The general sequence is as follows:

Activation of the hydroxyl group: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine converts the alcohol to a mesylate.

Nucleophilic displacement: The resulting 3-mesyloxy-3-[(dimethylamino)methyl]azetidine can then be treated with a nucleophile (e.g., azide, cyanide, or an amine) to afford the corresponding 3-substituted product.

Activating AgentNucleophileProduct
Methanesulfonyl ChlorideSodium Azide3-Azido-3-[(dimethylamino)methyl]azetidine
Methanesulfonyl ChloridePotassium Cyanide3-Cyano-3-[(dimethylamino)methyl]azetidine
Methanesulfonyl ChlorideAmmonia3-Amino-3-[(dimethylamino)methyl]azetidine

Reactivity of the Tertiary Amine Functionality

The exocyclic tertiary amine in this compound is also a reactive center, capable of undergoing quaternization and N-oxidation reactions.

Quaternization Reactions

The dimethylamino group can be readily quaternized by reaction with alkylating agents, such as alkyl halides. For instance, treatment with methyl iodide leads to the formation of a quaternary ammonium (B1175870) salt. This reaction modifies the electronic properties and steric bulk of the side chain. The rates of such quaternization reactions are influenced by the steric environment around the nitrogen atom rsc.org.

Alkylating AgentSolventProduct
Methyl IodideMethanol3-Hydroxy-3-({[trimethylammonio]methyl})azetidine iodide
Benzyl (B1604629) BromideAcetonitrile3-{[Benzyl(dimethyl)ammonio]methyl}-3-hydroxyazetidine bromide

Formation of N-Oxides

The tertiary nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide masterorganicchemistry.comorganic-chemistry.orgchemicalbook.comeurekaselect.com. The formation of the N-oxide introduces a polar N-O bond, which can significantly alter the compound's solubility and biological activity.

Oxidizing AgentSolventProduct
m-CPBADichloromethane3-Hydroxy-3-({[dimethyl(oxido)amino]methyl})azetidine
Hydrogen PeroxideWater/Methanol3-Hydroxy-3-({[dimethyl(oxido)amino]methyl})azetidine

Amine-Mediated Reactions

The dimethylamino group in this compound is a tertiary amine that can play a significant role in the molecule's reactivity. While specific literature on amine-mediated reactions for this exact compound is limited, the behavior of analogous 1,3-amino alcohols allows for the postulation of several reaction pathways.

The dimethylamino group can function as an intramolecular catalyst. For instance, in the presence of an acylating agent that esterifies the tertiary alcohol, the proximate dimethylamino group could catalyze the hydrolysis of the resulting ester. Furthermore, this tertiary amine can participate in Mannich-type reactions, reacting with an aldehyde and an active hydrogen compound to form new carbon-carbon bonds. nih.gov

Another potential reaction involves the quaternization of the dimethylamino group with an alkyl halide. This would transform the side chain into a good leaving group, facilitating elimination or substitution reactions that could lead to further structural diversification.

Modifications of the Azetidine Ring System

The reactivity of azetidines is largely driven by the considerable ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to modifications such as expansion and controlled opening, providing pathways to larger heterocyclic systems or functionalized acyclic amines. rsc.org

Ring Expansion Reactions

The structure of this compound is analogous to 1-(aminomethyl)-cycloalkanols, which are classic substrates for the Tiffeneau-Demjanov rearrangement. This reaction sequence provides a reliable method for a one-carbon ring expansion to form a larger ketone. wikipedia.orglibretexts.org

The reaction is initiated by treating the primary amine (formed by demethylation or using a primary amine analogue) with nitrous acid to generate an unstable diazonium salt. wikipedia.orgwikipedia.org Subsequent loss of nitrogen gas produces a primary carbocation. A 1,2-alkyl shift, driven by the release of ring strain, leads to the expansion of the azetidine ring to a more stable five-membered pyrrolidinone ring. wikipedia.orgwikipedia.orgslideshare.net The migratory aptitude of the adjacent carbon atoms influences the regioselectivity of the rearrangement. libretexts.org

Table 1: Proposed Tiffeneau-Demjanov Ring Expansion
Starting Material AnalogueReagentsExpected ProductReaction Type
3-(Aminomethyl)azetidin-3-ol1. NaNO₂, HCl (aq)Azetidin-3-oneRing Expansion / Rearrangement

Ring Opening Reactions under Controlled Conditions

The azetidine ring can be opened under controlled conditions, typically by first activating the ring nitrogen to form a reactive azetidinium ion. This quaternary salt is then susceptible to nucleophilic attack, which cleaves a carbon-nitrogen bond and alleviates the ring strain. organic-chemistry.orgresearchgate.net

Various nucleophiles, including halides, azide, amines, and alkoxides, can be used to open the azetidinium ion. organic-chemistry.orgrsc.org The reaction is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon atom (C4) unless other electronic or steric factors at C2 dominate. organic-chemistry.orgrsc.org This method provides a versatile route to stereodefined, highly functionalized acyclic amino alcohols. organic-chemistry.org

Table 2: Examples of Nucleophilic Ring Opening of an Activated Azetidine
Activating AgentNucleophileProduct TypeReference
Methyl triflateAzide (N₃⁻)γ-Azido amino alcohol organic-chemistry.org
Benzyl bromideBenzylamine (B48309)γ-Diamino alcohol organic-chemistry.org
Methyl triflateAcetate (AcO⁻)γ-Acetoxylated amino alcohol organic-chemistry.org
Activation[¹⁸F]Fluorideγ-Fluoro amine researchgate.net

Functionalization at Other Positions of the Azetidine Ring

Beyond modifying the substituents at C3, the azetidine ring itself can be functionalized at the ring nitrogen (N1) and the methylene (B1212753) carbons (C2 and C4).

N-Functionalization: The secondary amine of the azetidine ring is readily functionalized through standard N-acylation or N-alkylation reactions. colab.wsresearchgate.net Acylation with acyl chlorides or anhydrides can introduce a variety of carbonyl-containing groups. Alkylation with alkyl halides or reductive amination provides access to a wide range of N-substituted derivatives. These modifications are crucial for modulating the compound's physicochemical properties.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise unreactive C(sp³)–H bonds. Palladium-catalyzed intramolecular amination has been shown to be a highly efficient method for creating azetidines by activating a γ C–H bond. acs.orgresearchgate.netpsu.edu Similar strategies involving directed C-H activation could potentially be applied to an N-protected derivative of this compound to introduce substituents at the C2 or C4 positions, offering a powerful tool for creating novel analogues. nih.gov

Chemo-, Regio-, and Stereoselectivity in Derivatization Processes

Selectivity is a critical consideration in the derivatization of a multifunctional molecule like this compound.

Chemoselectivity: The molecule possesses three distinct nucleophilic/basic centers: the secondary ring amine, the tertiary side-chain amine, and the tertiary alcohol.

Acylation: Under acidic conditions, where the more basic amines are protonated, chemoselective O-acylation of the alcohol can be achieved. beilstein-journals.org In neutral or basic conditions, the more nucleophilic and less hindered secondary ring amine is expected to react preferentially over the tertiary alcohol and the sterically hindered tertiary amine.

Alkylation: The secondary amine is generally more nucleophilic than the alcohol and will be preferentially alkylated.

Regioselectivity: This is most relevant in the ring-opening reactions of the corresponding azetidinium ion. As established by Couty and co-workers, the site of nucleophilic attack (C2 vs. C4) is governed by the substitution pattern on the ring. organic-chemistry.org For an azetidinium ion derived from the title compound, nucleophilic attack would be expected to occur at the unsubstituted C4 position, unless the C2 position is electronically activated. organic-chemistry.orgrsc.org

Stereoselectivity: Many derivatization reactions can proceed with a high degree of stereocontrol. For example, ring-expansion and ring-opening reactions can be stereospecific, with the configuration of the product being determined by the stereochemistry of the starting material. libretexts.orgnih.gov Asymmetric hydrogenation or other chiral transformations can be used to synthesize enantioenriched azetidine derivatives, which can then be used in peptide synthesis or as chiral building blocks. acs.org The introduction of new substituents via C-H activation or other methods can also be directed by the existing stereochemistry of the molecule, leading to diastereoselective outcomes. nih.gov

Table 3: Summary of Selectivity in Derivatization
Selectivity TypeGoverning FactorsExample ReactionExpected Outcome
ChemoselectivityReaction conditions (pH), relative nucleophilicityAcylationO-acylation under acidic conditions; N-acylation of ring amine under basic conditions.
RegioselectivitySteric hindrance, electronic effects on the ringNucleophilic Ring OpeningAttack at the less substituted C4 position of the azetidinium ion.
StereoselectivitySubstrate configuration, chiral catalysts/reagentsAsymmetric ReductionFormation of a specific enantiomer or diastereomer.

Advanced Structural and Conformational Analysis of 3 Dimethylamino Methyl Azetidin 3 Ol

X-ray Crystallographic Investigations

A thorough review of publicly available scientific databases and peer-reviewed literature yielded no specific X-ray crystallographic data for the compound 3-[(Dimethylamino)methyl]azetidin-3-ol. X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.gov The process involves analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance. nih.gov However, for this specific azetidine (B1206935) derivative, no such studies appear to have been published or made publicly accessible.

Solid-State Conformation and Packing Arrangements

Without experimental X-ray crystallographic data, a definitive description of the solid-state conformation and crystal packing arrangements for this compound cannot be provided. Such an analysis would typically detail bond lengths, bond angles, and torsion angles, which dictate the molecule's shape and how multiple molecules orient themselves in a crystal lattice.

Intermolecular Interactions in the Crystalline State

Information regarding the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystalline state of this compound is unavailable. This information is derived from crystallographic studies and would explain the forces holding the molecules together in the solid state.

Detailed Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the reviewed literature. Spectroscopic techniques are crucial for elucidating the structure and conformation of molecules in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

No specific high-resolution NMR studies focused on the conformational elucidation of this compound were found. High-resolution NMR, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is instrumental in determining the conformation of molecules in solution by analyzing the spatial relationships between atoms. mdpi.com While NMR spectra for related but distinct azetidine compounds exist, this data is not applicable to the target molecule. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Published infrared (IR) and Raman spectra specific to this compound could not be located. Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of specific bonds. docbrown.info The presence of hydroxyl (-OH), amine (C-N), and alkyl (C-H) groups would be expected to produce characteristic peaks, but experimental data is required for a precise analysis.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)

There is no information available regarding the chiroptical properties of this compound. The molecule contains a stereocenter at the C3 position of the azetidine ring, meaning it can exist as enantiomers. Chiroptical spectroscopy, such as circular dichroism, would be necessary to determine the absolute configuration of an enantiomerically pure sample. However, no such studies have been published.

Conformational Dynamics and Preferred Conformations in Solution

The conformational behavior of this compound in solution is primarily governed by the puckering of the four-membered azetidine ring and the rotational freedom of the C3-C bond connecting the (dimethylamino)methyl side chain. The azetidine ring itself is not planar and is known to exist in a puckered conformation to relieve ring strain. This puckering leads to two primary conformations, which can interconvert through a process of ring inversion. The dihedral angle of the parent azetidine has been determined to be approximately 37° in the gas phase, and similar puckering is expected in substituted derivatives.

In the case of this compound, the two bulky substituents at the C3 position, a hydroxyl group and a (dimethylamino)methyl group, will significantly influence the ring's conformational preference. The substituents can adopt either an axial or an equatorial-like position in the puckered ring. The dynamic equilibrium between these conformers is influenced by several factors, including steric hindrance between the substituents and the rest of the ring, as well as intramolecular interactions and the polarity of the solvent.

In solution, the molecule is expected to exist as a mixture of rapidly interconverting conformers. The relative populations of these conformers will be solvent-dependent. In polar, protic solvents, conformations that allow for favorable hydrogen bonding with the solvent may be preferred. Conversely, in nonpolar solvents, intramolecular hydrogen bonding is likely to play a more significant role in stabilizing specific conformations. NMR spectroscopy would be a key technique to probe these dynamics, where broadened signals for the azetidine ring protons at certain temperatures could indicate conformational exchange on the NMR timescale. nih.gov

The rotational freedom around the C3-CH2 bond of the side chain adds another layer of conformational complexity. The orientation of the dimethylamino group relative to the azetidine ring will be influenced by steric interactions and the potential for intramolecular hydrogen bonding.

Table 1: Predicted Dominant Conformational Features of this compound in Solution

FeatureDescriptionInfluencing Factors
Azetidine Ring Puckering The four-membered ring adopts a non-planar, puckered conformation.Ring strain, steric hindrance between C3 substituents.
Ring Inversion Rapid interconversion between two puckered conformers.Thermal energy, solvent polarity.
Substituent Orientation The hydroxyl and (dimethylamino)methyl groups can be in axial or equatorial-like positions.Steric bulk, intramolecular hydrogen bonding.
Side Chain Rotation Rotation around the C3-CH2 bond leads to different spatial arrangements of the dimethylamino group.Steric hindrance, potential for intramolecular interactions.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The structure of this compound features both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the azetidine nitrogen and the dimethylamino nitrogen). This arrangement allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation.

A likely intramolecular hydrogen bond would be the formation of a six-membered pseudo-ring through an interaction between the hydroxyl group's hydrogen and the lone pair of electrons on the dimethylamino nitrogen (O-H···N). The formation of such a hydrogen bond would restrict the rotation of the side chain and favor a specific conformation. The strength of this interaction would depend on the geometry of the pseudo-ring and the solvent environment. In nonpolar solvents, this intramolecular interaction is expected to be more pronounced, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent may compete with and weaken the intramolecular bond.

Another potential, though likely weaker, intramolecular hydrogen bond could involve the hydroxyl group and the azetidine ring nitrogen. The formation of a five-membered pseudo-ring in this case would lead to a different set of preferred conformations. Computational studies on related N-substituted 3-aminoazetidine-3-carboxylic acid peptides have shown the potential for a main-chain-to-side-chain hydrogen bond forming a six-membered pseudo-cycle involving the azetidine nitrogen. researchgate.net This precedent suggests that such interactions are plausible within the azetidine framework.

Steric effects also play a crucial role in determining the conformational preferences. The two substituents at the C3 position will sterically interact with each other and with the protons on the azetidine ring. These steric repulsions will disfavor conformations where these groups are in close proximity. The interplay between the stabilizing effect of intramolecular hydrogen bonding and the destabilizing effect of steric hindrance will ultimately dictate the dominant conformations in solution.

Table 2: Potential Intramolecular Interactions in this compound

Interaction TypeDescriptionPotential Consequence
Intramolecular Hydrogen Bond (O-H···Ndimethylamino) Formation of a six-membered pseudo-ring between the hydroxyl group and the dimethylamino group.Stabilization of a specific side-chain conformation.
Intramolecular Hydrogen Bond (O-H···Nazetidine) Formation of a five-membered pseudo-ring between the hydroxyl group and the azetidine nitrogen.Stabilization of a different set of ring and side-chain conformations.
Steric Hindrance Repulsive interactions between the bulky C3 substituents and between substituents and the azetidine ring.Destabilization of conformations with close contacts between bulky groups.

3 Dimethylamino Methyl Azetidin 3 Ol As a Versatile Synthetic Intermediate and Building Block

Incorporation of the Azetidinol (B8437883) Scaffold into Complex Molecular Architectures

The 3-hydroxyazetidine scaffold is a key component in the synthesis of various complex molecules, including bioactive compounds. The hydroxyl group can serve as a handle for further functionalization, while the nitrogen atom allows for the introduction of diverse substituents. The inherent ring strain of the azetidine (B1206935) can also be harnessed in ring-opening or ring-expansion reactions to generate more complex structures.

Research on related functionalized azetidines has demonstrated their utility in constructing fused, bridged, and spirocyclic ring systems. nih.gov For instance, densely functionalized azetidine ring systems can be diversified to access a wide variety of molecular frameworks for applications in areas such as central nervous system (CNS) drug discovery. nih.gov The synthesis of such scaffolds often begins with readily available starting materials and proceeds through a series of steps to build up the desired complexity. nih.gov The 3-hydroxyazetidine moiety can be a crucial part of these synthetic sequences, providing a key intermediate for further elaboration.

The table below summarizes representative transformations used to incorporate azetidine scaffolds into more complex structures, based on general findings in the literature for related compounds.

TransformationReagents and ConditionsProduct TypeRepresentative Yield (%)
N-Alkylation followed by intramolecular cyclization1. Bromoacetonitrile, 2. Trityl chloride, 3. LiHMDSFused bicyclic systems65-71 (for chlorination step)
Ring-closing metathesisGrubbs I catalystAzetidine-fused 8-membered rings65-76
Spirocycle formationLiTMP, then benzotriazolylmethanolSpirocyclic azetidinesNot specified

Data compiled from studies on related N-substituted azetidine derivatives.

Application in Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The use of azetidine derivatives in MCRs can provide rapid access to novel and diverse chemical scaffolds. While specific examples involving 3-[(Dimethylamino)methyl]azetidin-3-ol are not readily found, the reactivity of the azetidine core suggests its potential as a substrate in such reactions.

For example, a four-component strain-release-driven synthesis of functionalized azetidines has been developed. nih.gov This strategy utilizes a highly strained azabicyclo[1.1.0]butane intermediate, which reacts with multiple electrophiles in a sequential manner to build a library of substituted azetidines. nih.gov This highlights how the inherent reactivity of strained nitrogen heterocycles can be exploited in multicomponent settings. The functional groups on this compound could potentially direct or participate in similar complex transformations.

Another approach involves the use of photocatalysis in a multicomponent reaction to access functionalized azetidines, demonstrating the compatibility of the azetidine core with modern synthetic methods. thieme-connect.com

Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis (if applicable)

Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis. The rigid four-membered ring can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions. Given that this compound is a chiral molecule (if synthesized in an enantiomerically pure form), it has the potential to be used as a chiral ligand or auxiliary.

For instance, cis-1,2,4-trisubstituted amino azetidines have been shown to be effective chiral ligands for transition metals like copper in the asymmetric Henry reaction, achieving high enantioselectivity. bham.ac.uk The predictable conformation of the azetidine ring is crucial for its effectiveness in inducing chirality. bham.ac.uk The presence of both a nitrogen and an oxygen donor in this compound could allow it to act as a bidentate ligand for various metals.

The development of enantioselective syntheses of chiral 2,3-disubstituted azetidines via copper-catalyzed reactions further underscores the importance of chiral azetidines as building blocks and potential ligands in asymmetric synthesis. nih.gov

Design and Synthesis of Scaffolds Featuring the this compound Core

The design and synthesis of novel molecular scaffolds are central to the discovery of new drugs and chemical probes. mdpi.com The this compound core, with its multiple functionalization points, is an attractive starting point for the development of new scaffold libraries.

The synthesis of diverse collections of azetidine-based scaffolds has been reported as a strategy for developing lead-like libraries for CNS-focused applications. nih.gov These efforts often involve the diversification of a densely functionalized azetidine ring system to create a variety of fused, bridged, and spirocyclic structures. nih.gov By applying similar synthetic strategies to this compound, a wide array of novel scaffolds could be accessed.

The following table outlines general strategies for the synthesis of diverse azetidine-based scaffolds, which could be adapted for derivatives of this compound.

Scaffold TypeSynthetic StrategyKey Intermediates
Fused BicyclicIntramolecular cyclization of N-substituted azetidinesAzetidines with pendant reactive groups
Bridged BicyclicIntramolecular displacement reactionsDitosylated or dimesylated azetidine diols
SpirocyclicMetalation followed by reaction with a bifunctional electrophileLithiated azetidine derivatives

This table is based on general synthetic approaches for azetidine scaffold diversification.

Development of Methodologies Utilizing the Compound as a Reagent or Catalyst

Beyond its role as a building block, the unique structure of this compound suggests its potential use as a reagent or catalyst. The tertiary amine functionality could act as a base or a nucleophilic catalyst. Furthermore, the formation of azetidinium salts from such compounds can lead to interesting reactivity.

Azetidinium salts are known to be versatile intermediates in organic synthesis. Due to their ring strain, they can undergo ring-opening reactions with a variety of nucleophiles, providing a route to substituted propanamines. nih.gov They can also participate in ring-expansion reactions to form substituted pyrrolidines. nih.gov The formation of an azetidinium salt from this compound could open up new avenues for its application as a reactive intermediate.

While there is no direct evidence of this compound being used as a catalyst, related small molecules containing tertiary amines are known to catalyze a variety of organic transformations. The rigid azetidine framework could potentially impart unique selectivity if the compound were to be employed as an organocatalyst.

Future Directions and Emerging Research Opportunities for 3 Dimethylamino Methyl Azetidin 3 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of functionalized azetidines is a paramount goal in contemporary organic chemistry. Future research will likely focus on moving beyond traditional multi-step sequences, which often involve harsh reagents and generate significant waste.

Emerging strategies that hold promise for the synthesis of 3-[(Dimethylamino)methyl]azetidin-3-ol and its analogs include:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a mild and selective approach to constructing the azetidine (B1206935) core. nih.gov The use of photocatalysts can enable [2+2] cycloadditions between imines and alkenes under ambient conditions, potentially reducing the need for protecting groups and harsh reagents. nih.gov Researchers have successfully used computational models to predict viable substrates for photocatalyst-driven azetidine synthesis, expanding the potential scope of these reactions. mit.edu

Copper-Catalyzed Radical Cyclization: The use of copper-based photocatalysts to initiate radical cyclizations of ynamides presents a powerful method for generating azetidine rings with exocyclic double bonds. nih.gov This anti-Baldwin 4-exo-dig cyclization is highly regioselective and tolerant of various functional groups, offering a versatile route to functionalized azetidines that can be further elaborated. nih.gov

Strain-Release-Driven Synthesis: The inherent ring strain of azabicyclo[1.1.0]butane (ABB) can be harnessed to drive the synthesis of highly substituted azetidines. nih.govnih.gov A multicomponent approach involving the reaction of lithiated ABB with sequential electrophiles allows for the modular and efficient construction of complex azetidine scaffolds. nih.govnih.gov This strategy's rapidity and broad substrate scope make it an attractive option for generating diverse libraries of azetidine-containing molecules. nih.gov

Catalytic Intramolecular Aminolysis: Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. nih.gov This method is notable for its tolerance of acid-sensitive functional groups, providing a direct route to the core azetidinol (B8437883) structure. nih.gov

These innovative approaches represent a shift towards more sustainable and efficient synthetic strategies. The table below summarizes some of these modern synthetic methods.

Synthetic MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Photocatalysis (Aza Paternò-Büchi) Utilizes visible light; mild reaction conditions. nih.govHigh functional group tolerance; potential for stereocontrol.
Copper-Catalyzed Radical Cyclization Regioselective anti-Baldwin cyclization; forms exocyclic double bonds for further functionalization. nih.govAccess to a wide range of substituted azetidines.
Strain-Release-Driven Synthesis Multicomponent reaction; modular approach. nih.govnih.govRapid and diverse synthesis of highly substituted azetidines.
Catalytic Intramolecular Aminolysis High regioselectivity; tolerance of sensitive functional groups. nih.govDirect and efficient formation of the 3-hydroxyazetidine core.

Development of Advanced Derivatization Strategies for Scaffold Diversification

The this compound scaffold offers multiple points for diversification, including the tertiary hydroxyl group, the dimethylamino group, and the azetidine nitrogen. Future research will focus on developing advanced derivatization strategies to create libraries of analogs for structure-activity relationship (SAR) studies.

Key areas for exploration include:

Modification of the Hydroxyl Group: The tertiary alcohol can be a handle for introducing a wide range of functional groups through esterification, etherification, or conversion to other functionalities. These modifications can modulate the compound's polarity, hydrogen bonding capacity, and steric profile.

Functionalization of the Dimethylamino Group: The dimethylamino moiety can be quaternized to introduce a positive charge or demethylated to allow for the introduction of different alkyl or aryl substituents. These changes can significantly impact the molecule's basicity and potential for ionic interactions.

N-Arylation and N-Alkylation: The azetidine nitrogen provides a key site for introducing diversity. Buchwald-Hartwig couplings or SNAr reactions can be employed for the N-arylation of the azetidine ring, allowing for the incorporation of a wide range of aromatic and heteroaromatic substituents. uni-muenchen.de

Solid-Phase Synthesis: The development of solid-phase synthesis routes for azetidine-based scaffolds will enable the rapid generation of large compound libraries. nih.gov This high-throughput approach is invaluable for exploring a wide chemical space in drug discovery programs. nih.gov

The systematic exploration of these derivatization strategies will be crucial for optimizing the biological activity and pharmacokinetic properties of compounds based on the this compound scaffold.

Integration into New Methodologies for Complex Molecule Synthesis

The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex molecules, including natural products and novel therapeutic agents.

Future research in this area will likely involve:

Multicomponent Reactions: The use of functionalized azetidines in multicomponent reactions can provide rapid access to complex and diverse molecular architectures. nih.gov Strain-release-driven multicomponent strategies, for example, allow for the one-pot synthesis of highly substituted azetidines from simple precursors. nih.govnih.gov

Fused, Bridged, and Spirocyclic Systems: The azetidine core can serve as a template for the construction of more elaborate ring systems. nih.gov Derivatization of the azetidine ring can provide handles for intramolecular cyclizations, leading to the formation of fused, bridged, and spirocyclic scaffolds with novel and desirable physicochemical properties for applications such as CNS-targeted libraries. nih.gov

Peptide Mimetics: The rigid azetidine ring can be incorporated into peptide backbones to create conformationally constrained analogs. This can lead to peptides with enhanced stability, receptor selectivity, and oral bioavailability.

The integration of this compound into these advanced synthetic methodologies will expand its utility as a versatile building block for the creation of novel and complex chemical entities.

Uncovering Undiscovered Reactivity Profiles of the Azetidinol Moiety

The strained four-membered ring of the azetidinol moiety imparts unique reactivity that can be exploited for novel chemical transformations. A key area of future research will be the further exploration of this reactivity to develop new synthetic methods.

A notable example of the unique reactivity of 3-hydroxyazetidines is their rearrangement into 2-oxazolines. nih.govscintica.comacademie-sciences.fr This transformation, initiated by a Ritter-type reaction, proceeds through a cascade sequence where the intermediate amide attacks and opens the azetidine ring, driven by the release of ring strain. scintica.com This rearrangement provides a novel route to highly substituted 2-oxazolines, which are themselves valuable heterocyclic compounds. nih.govscintica.comacademie-sciences.fr

Future investigations into the reactivity of this compound could explore:

Ring-Opening Reactions: Systematic studies of nucleophilic and electrophilic ring-opening reactions under various conditions could reveal new synthetic pathways to functionalized acyclic amines.

Ring-Expansion Reactions: The development of methods to expand the four-membered azetidine ring to larger heterocycles, such as pyrrolidines and piperidines, would provide access to a wider range of important nitrogen-containing scaffolds.

Photochemical and Electrochemical Transformations: The application of photochemical and electrochemical methods to induce novel transformations of the azetidinol moiety could lead to the discovery of unprecedented reactivity patterns.

A deeper understanding of the reactivity of the azetidinol core will unlock new synthetic possibilities and further establish its value as a versatile synthetic intermediate.

Advancements in Computational Tools for Predictive Synthesis and Reactivity Analysis

Computational chemistry and machine learning are poised to play an increasingly important role in the study of this compound and related compounds. These tools can accelerate the discovery of new synthetic routes, predict reactivity, and guide the design of novel derivatives with desired properties.

Future directions in this area include:

Predictive Synthesis: Machine learning models can be trained on existing reaction data to predict the outcomes of proposed synthetic steps, including reaction yields and stereoselectivity. youtube.com This can help chemists to design more efficient and successful synthetic routes, saving time and resources. youtube.com For instance, computational models have been successfully used to predict substrates for photocatalyst-driven azetidine synthesis. mit.edu

Reactivity Prediction: In silico methods can be used to model the reactivity of the azetidinol moiety and predict its behavior in different chemical environments. researchgate.net Density functional theory (DFT) studies, for example, can be used to investigate the structure and reactivity of strained heterocyclic intermediates. nih.gov This can aid in the discovery of new reactions and the optimization of existing ones.

Virtual Screening and Drug Design: Computational tools can be used to screen virtual libraries of this compound derivatives for their potential to interact with biological targets. nih.gov This can help to prioritize compounds for synthesis and biological testing, streamlining the drug discovery process. nih.gov In silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties can also be used to guide the design of compounds with favorable pharmacokinetic profiles. nih.gov

The integration of these advanced computational tools into the research workflow will be essential for unlocking the full potential of this compound and its derivatives in a variety of applications.

Q & A

Q. What are the recommended synthetic routes for 3-[(Dimethylamino)methyl]azetidin-3-ol?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Azetidine ring formation via nucleophilic substitution, using precursors like azetidine derivatives and dimethylamino-containing electrophiles. Solvents such as ethanol or methanol are employed under controlled temperatures (60–80°C) to optimize yield .
  • Functionalization : Introducing the dimethylaminomethyl group via alkylation or Mannich-type reactions. For example, reacting azetidin-3-ol with formaldehyde and dimethylamine under basic conditions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring and dimethylaminomethyl group (e.g., δ ~2.2 ppm for N(CH₃)₂ protons) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions in crystalline form .
  • HPLC-MS : Verify purity and molecular weight (C₆H₁₄N₂O; theoretical MW: 130.19 g/mol) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Stable at –20°C in inert atmospheres (e.g., argon) to prevent oxidation of the tertiary amine group .
  • pH Sensitivity : Avoid strongly acidic conditions (pH <3) to prevent ring-opening reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization : Replace traditional solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
  • Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions via precise temperature/pressure control .

Q. What methodologies are suitable for evaluating biological activity?

  • Enzyme Inhibition Assays : Test interactions with acetylcholinesterase or kinases using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Q. How should researchers resolve contradictions in solubility data across studies?

  • Experimental Validation : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy. For example, one study reports 12 mg/mL in DMSO, but batch-specific impurities may affect results .
  • QSAR Modeling : Predict solubility via computational tools (e.g., COSMO-RS) to identify outliers .

Q. What computational approaches are used to study structure-activity relationships (SAR)?

  • Molecular Docking : Simulate binding to biological targets (e.g., serotonin receptors) using AutoDock Vina .
  • DFT Calculations : Analyze electron density distribution to explain regioselectivity in substitution reactions .

Q. How can structural modifications enhance target selectivity?

  • Bioisosteric Replacement : Substitute the dimethylamino group with morpholine or piperazine to alter pharmacokinetics .
  • Chiral Synthesis : Enantioselective routes (e.g., asymmetric catalysis) to isolate (R)- or (S)-isomers for improved receptor binding .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How can pharmacokinetic properties (e.g., BBB penetration) be assessed?

  • In Vitro Models : Parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.